molecular formula C12H5ClN2O B11754115 2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B11754115
M. Wt: 228.63 g/mol
InChI Key: BIYWIENGKVIVQD-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C12H5ClN2O It is known for its unique structure, which includes an indene ring system substituted with a chloro group and a malononitrile moiety

Preparation Methods

The synthesis of 2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloroindan-1-one.

    Formation of Intermediate: The 6-chloroindan-1-one is then reacted with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of quinones.

Common reagents used in these reactions include bases (e.g., sodium ethoxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several scientific research applications:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and photovoltaic materials.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

    Chemical Research: The compound is used in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets through its functional groups. The chloro and carbonyl groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, thereby exerting its effects in different applications.

Comparison with Similar Compounds

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be compared with other similar compounds, such as:

    2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has two chloro groups instead of one, which can affect its reactivity and applications.

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: The presence of fluoro groups can influence the compound’s electronic properties and stability.

    2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Lacking the chloro substitution, this compound may have different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications.

Properties

Molecular Formula

C12H5ClN2O

Molecular Weight

228.63 g/mol

IUPAC Name

2-(6-chloro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H5ClN2O/c13-8-1-2-9-11(3-8)10(4-12(9)16)7(5-14)6-15/h1-3H,4H2

InChI Key

BIYWIENGKVIVQD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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